molecular formula C12H14O4 B1279564 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid CAS No. 862821-16-7

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid

Cat. No. B1279564
M. Wt: 222.24 g/mol
InChI Key: FELRPROQUKLRFC-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid" is a chemical structure that is part of a broader class of organic compounds known as cyclopropanes. These compounds are characterized by a three-membered ring consisting of carbon atoms, which imparts significant strain and unique reactivity to the molecule. The presence of the 3,4-dimethoxyphenyl group suggests potential for interaction with biological systems, as methoxy groups are common in bioactive molecules.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropanation of alkenylboronic esters using a chiral auxiliary has been demonstrated, which could potentially be applied to the synthesis of "1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid" . Additionally, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation has been used to create a related cyclobutane derivative, indicating that similar strategies might be employed for cyclopropane synthesis .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex. For example, the crystal structure of a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, revealed a slightly distorted square-planar arrangement of the central four-membered ring . Although this is a cyclobutane, it provides insight into the potential planarity and substituent effects in cyclopropane analogs.

Chemical Reactions Analysis

Cyclopropane compounds can undergo various chemical reactions due to the ring strain and reactivity of the three-membered ring. For example, the Matteson homologation reaction has been used to create advanced intermediates for oligocyclopropane synthesis . Furthermore, cyclopropane derivatives have been shown to undergo transformations such as oxidation, reduction, and reactions under acidic, basic, or radical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents like the dimethoxyphenyl group can affect properties such as solubility, boiling point, and reactivity. For example, the inclusion of dimethyl sulphoxide with a cyclopropane-1,2-dicarboxylic acid derivative demonstrated the potential for forming inclusion complexes, which could alter the physical properties of the compound . Additionally, the interaction of cyclopropane derivatives with enzymes, such as the inhibition of carbonic anhydrase isoenzymes by bromophenol derivatives incorporating cyclopropane moieties, indicates that these compounds can have significant biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid and its derivatives are used in various chemical syntheses. For example, they have been employed in the synthesis of fluorinated analogs of amino acids, demonstrating their utility in creating structurally diverse molecules (Sloan & Kirk, 1997).

  • These compounds have also been utilized in the synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives, known for their biological activity. This illustrates the role of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid in the development of bioactive molecules (Tian et al., 2009).

Biological Activities

  • Compounds containing the 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid moiety have shown potential in inhibiting certain enzymes. For instance, they have demonstrated inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. These properties are crucial in researching treatments for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Crystal and Molecular Structure Analysis

  • The study of crystal and molecular structures of derivatives of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid is significant in understanding the physical and chemical properties of these compounds. Such analyses contribute to the development of new materials and pharmaceuticals (Shabir et al., 2020).

Synthesis of Novel Derivatives

  • Research has focused on the synthesis of novel derivatives of 1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid, which can be used in further pharmaceutical and chemical research. These efforts highlight the versatility and importance of this compound in synthetic chemistry (Aghekyan et al., 2009).

Safety And Hazards

This compound is classified as having acute toxicity (oral and inhalation), causing eye irritation, and potentially causing respiratory tract irritation . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-9-4-3-8(7-10(9)16-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELRPROQUKLRFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469718
Record name 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid

CAS RN

862821-16-7
Record name 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Capone - 2008 - art.torvergata.it
The oxidative decarboxylation of arylethanoic acids has attracted considerable attention. In aqueous solution the involvement of aromatic radical cations following the one-electron …
Number of citations: 3 art.torvergata.it
PC EVANS - 2005 - academia.edu
(57) ABSTRACT The present invention relates to novel inhibitors of glutaminyl cyclase and combinations thereof for the treatment of neuronal disorders, especially Alzheimer’s disease, …
Number of citations: 3 www.academia.edu

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